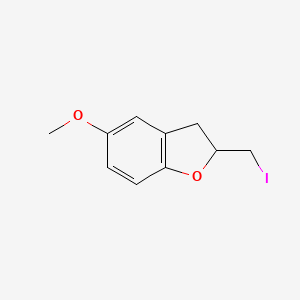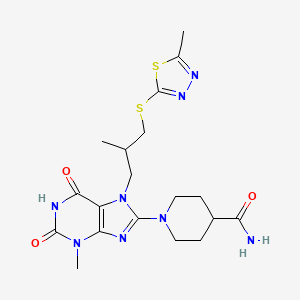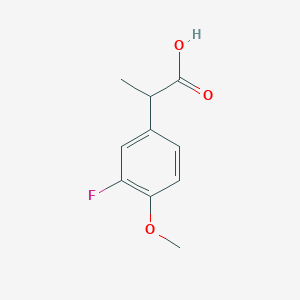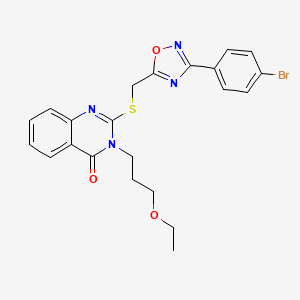
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that has been hydrogenated in the 2,3-positions. The specific structure of interest includes an iodomethyl group and a methoxy group, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of methoxy-substituted 2,3-dihydrobenzofurans has been explored through various methods. One approach involves the preparation of methoxy-substituted phenols that are then reacted with 1,4-dibromo-2-methyl-2-butene in one-step reactions to yield methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, which can undergo further functionalization . Another method for synthesizing highly functionalized 2,3-dihydrobenzofurans includes sequential C-H functionalization reactions, utilizing rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation/C-O cyclization . These methods provide a framework for the potential synthesis of this compound, although the specific synthesis of this compound is not directly reported in the provided papers.
Molecular Structure Analysis
The molecular structure of dihydrobenzofurans is characterized by a fused benzene and furan ring, with additional substituents that can significantly affect the compound's chemical behavior. In the case of this compound, the iodomethyl group is a versatile functional group that can participate in various chemical reactions due to the presence of the reactive iodine atom . The methoxy group is an electron-donating substituent that can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Dihydrobenzofurans can undergo a variety of chemical reactions. Acylation reactions have been studied, where dihydrobenzofurans react with acetic acid and other acylating agents to yield acylated products . The presence of the iodomethyl group in this compound suggests that it could participate in further substitution reactions, such as nucleophilic displacement by other functional groups . Additionally, dihydrobenzofuran derivatives have been synthesized with potential antitumor properties, indicating that the core structure can be modified to yield biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrobenzofurans are influenced by their substituents. For instance, the introduction of a dodecylselenomethyl group in place of a dodecylthiomethyl group has been shown to significantly enhance the antioxidant activity of the compound . While the specific physical and chemical properties of this compound are not detailed in the provided papers, it can be inferred that the iodomethyl and methoxy groups would impact its solubility, boiling point, and reactivity. The iodine atom, in particular, may increase the compound's molecular weight and polarizability, which could affect its interactions with other molecules and solvents.
Scientific Research Applications
Synthesis of Hallucinogenic Analogues
2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran has been utilized in the synthesis of hallucinogenic analogues. Nichols et al. (1991) prepared two 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines, demonstrating activity comparable to their flexible counterparts in drug discrimination paradigms in rats (Nichols et al., 1991).
Chemical Synthesis and Modification
In 1984, Yamaguchi et al. reported on the acylations of methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, derived from methoxy-substituted phenols (Yamaguchi et al., 1984). Additionally, the same team explored the conversion of 2-isopropenyl-6-methoxy-2,3-dihydrobenzofuran to racemic dihydroageratone through various chemical processes, including demethylation with magnesium iodide etherate (Yamaguchi et al., 1984).
Antihypertensive Activity Research
Turan-Zitouni et al. (1996) synthesized derivatives of 5-methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran and investigated their antihypertensive activities (Turan-Zitouni et al., 1996).
Exploration of Antioxidant Properties
Yagunov et al. (2018) synthesized 2-dodecylselenomethyl-5-hydroxy-2,3-dihydrobenzofurans from 5-alkoxy-2-iodomethyl-substituted derivatives, assessing their antioxidant activity and finding that they exceeded sulfur-containing analogs and tocopherols in antioxidant activity in the thermal autooxidation of methyl oleate (Yagunov et al., 2018).
Evaluation of Anticancer Activity
Pieters et al. (1999) obtained a series of dihydrobenzofuran lignans and benzofurans through biomimetic reaction sequences, evaluating them for potential anticancer activity in human tumor cell lines. They found that leukemia and breast cancer cell lines were more sensitive to these agents, with some compounds showing promising activity (Pieters et al., 1999).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as carbenes and carbenoids, interact with alkenes .
Mode of Action
The compound, 2-(Iodomethyl)-5-methoxy-2,3-dihydrobenzofuran, likely acts through a mechanism similar to that of carbenes and carbenoids . Carbenes and carbenoids are known to react with alkenes to form cyclopropane structures . The (iodomethyl) zinc iodide, which is similar to our compound, is formed in situ via the mixing of Zn-Cu with CH2I2. If this ICH2ZnI is in the presence of an alkene, a CH2 group is transferred to the double bond to create cyclopropane .
Biochemical Pathways
The formation of cyclopropane structures could potentially impact various biochemical processes, given the highly reactive nature of cyclopropane compounds .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by factors such as renal function, genetic makeup, sex, age, and individual physiology .
Result of Action
The formation of cyclopropane structures could potentially lead to various molecular and cellular changes, given the highly reactive nature of cyclopropane compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pollution, infrastructure, and access to healthy food may contribute to the development of diseases . .
Safety and Hazards
properties
IUPAC Name |
2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRNRCGIPZLBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)


![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)



